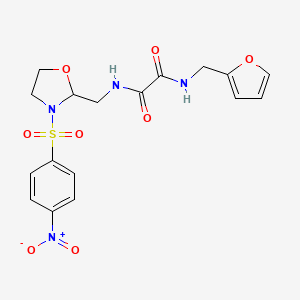

N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O8S/c22-16(18-10-13-2-1-8-28-13)17(23)19-11-15-20(7-9-29-15)30(26,27)14-5-3-12(4-6-14)21(24)25/h1-6,8,15H,7,9-11H2,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFAFXGFWXEKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with an aldehyde or ketone under acidic conditions.

Introduction of the Nitrophenyl Sulfonyl Group: This step involves the sulfonylation of the oxazolidine intermediate using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the sulfonylated oxazolidine.

Formation of the Oxalamide: Finally, the oxalamide moiety is formed by reacting the intermediate with oxalyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.

Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Furanones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

This compound may be explored for its potential biological activities. The presence of the nitrophenyl sulfonyl group suggests it could act as an enzyme inhibitor or interact with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The nitrophenyl sulfonyl group could play a crucial role in binding to the enzyme’s active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Table 1: Structural and Functional Comparison of Oxalamide Analogs

Key Structural and Functional Insights

Substituent-Driven Bioactivity :

- The 4-nitrophenylsulfonyl group in the target compound may enhance binding to enzymes or viral proteins (e.g., HIV gp120), as seen in analogs like Compound 13 (IC₅₀ = 0.8 µM against HIV) .

- Furan rings, compared to thiazole or pyridine in analogs, offer distinct electronic profiles. For instance, furan’s lower aromaticity may reduce metabolic oxidation but improve solubility .

Metabolic Stability: Sulfonamide-containing compounds (e.g., the target and Compound 13) exhibit slower CYP3A4-mediated metabolism compared to non-sulfonylated analogs like S336 (51% CYP3A4 inhibition at 10 µM) .

Synthetic Accessibility: The target compound’s synthesis likely involves oxazolidinone sulfonylation (similar to Scheme 1 in ) and oxalyl chloride coupling (as in ), with yields comparable to analogs (35–73%) .

Biological Activity

N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by its oxalamide backbone, which is functionalized with a furan moiety and a sulfonyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O5S, with a molecular weight of approximately 398.43 g/mol. The compound features a furan ring, which is known for its reactivity and biological significance, particularly in the development of pharmaceuticals.

Antimicrobial Properties

Research indicates that compounds containing furan rings often exhibit antimicrobial properties. The presence of the oxalamide structure may enhance this activity, potentially making this compound effective against various bacterial strains. For instance, studies have shown that similar furan-based compounds demonstrate significant inhibition of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The oxazolidinone moiety is known to exhibit such effects, which may be further enhanced by the furan and sulfonamide functionalities. In vitro studies have indicated that derivatives of this class can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways related to cell survival and proliferation.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the furan ring facilitates interactions with biological targets such as enzymes or receptors, while the oxalamide and sulfonamide groups may enhance binding affinity and specificity.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| In vitro Antimicrobial Activity | Demonstrated significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL. |

| Anti-inflammatory Assay | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by up to 70%. |

| Anticancer Screening | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.